(E)-ethyl 3-methyl-2-((1-methyl-1H-pyrazole-5-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate
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Overview
Description
The compound is a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . The compound also contains a thiazole ring, which is a heterocyclic compound with sulfur and nitrogen in the ring.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of pyrazole and thiazole rings, along with various functional groups attached to these rings. These could include an ethyl group, a methyl group, a carbonyl group, and an imino group .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific functional groups present in the molecule. For example, the carbonyl group could undergo reactions such as nucleophilic addition or reduction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups present in the molecule. For example, the presence of polar groups like carbonyl could increase its solubility in polar solvents .Scientific Research Applications
Photolytic Pathways in Organic Chemistry
Research by Ang and Prager (1992) on the photolysis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate suggests competing photolytic pathways: reversible photoisomerisation and loss of carbon dioxide to form a singlet imino-carbene. This study highlights the complexity of photolytic reactions in organic compounds, which could be relevant to understanding the photolytic behavior of structurally related compounds (Ang & Prager, 1992).
Corrosion Inhibition
A study by Dohare et al. (2017) investigated new corrosion inhibitors, including pyranpyrazole derivatives, for mild steel in industrial pickling processes. This demonstrates the potential of pyrazole derivatives in applied chemistry, particularly in materials science for preventing corrosion, which could inform applications for similar compounds (Dohare et al., 2017).
Synthesis and Biological Activities
Research into the synthesis and biological activities of compounds with pyrazole and thiadiazole components, such as the work by Yue et al. (2010), explores the creation of novel compounds with potential auxin activities and other biological effects. This indicates the interest in these compounds for agricultural and possibly pharmacological applications (Yue et al., 2010).
Coordination Polymers and Material Science
Cheng et al. (2017) synthesized coordination polymers using bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands, highlighting the utility of pyrazole derivatives in the development of new materials with potential applications in catalysis, separation, and optical electronics (Cheng et al., 2017).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
ethyl 3-methyl-2-(2-methylpyrazole-3-carbonyl)imino-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3S/c1-4-23-15(22)10-5-6-11-13(9-10)24-16(19(11)2)18-14(21)12-7-8-17-20(12)3/h5-9H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZDSFMQHAKDZQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=NN3C)S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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